molecular formula C18H20O3 B14628429 5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol CAS No. 53713-18-1

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol

Cat. No.: B14628429
CAS No.: 53713-18-1
M. Wt: 284.3 g/mol
InChI Key: ZNLFSOFEHCQARV-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products like flavonoids. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

    Antioxidant Activity: The compound may neutralize free radicals, preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Similar in structure but lacks the trimethyl and diol groups.

    Flavanones: A class of compounds with a similar benzopyran skeleton but different functional groups.

    Dihydrocoumarin: Another benzopyran derivative with distinct chemical properties.

Uniqueness

5,7,8-Trimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-2,6-diol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

53713-18-1

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

5,7,8-trimethyl-2-phenyl-3,4-dihydrochromene-2,6-diol

InChI

InChI=1S/C18H20O3/c1-11-12(2)17-15(13(3)16(11)19)9-10-18(20,21-17)14-7-5-4-6-8-14/h4-8,19-20H,9-10H2,1-3H3

InChI Key

ZNLFSOFEHCQARV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C3=CC=CC=C3)O)C(=C1O)C)C

Origin of Product

United States

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